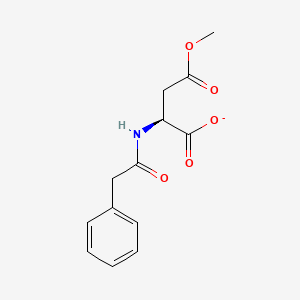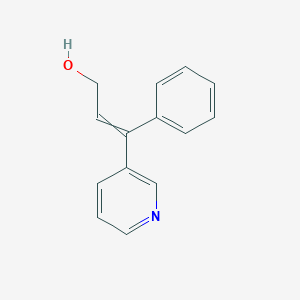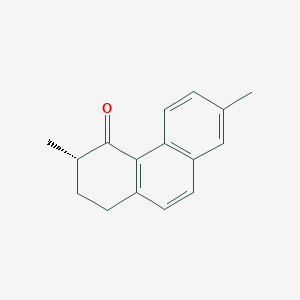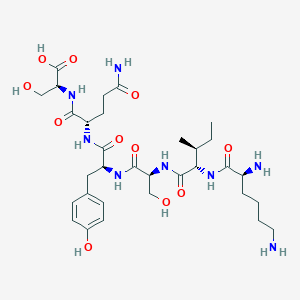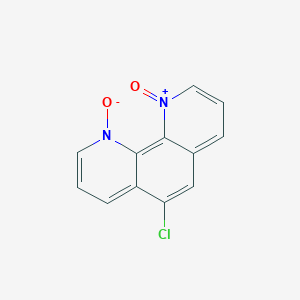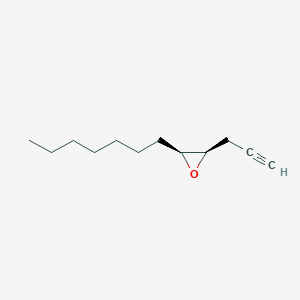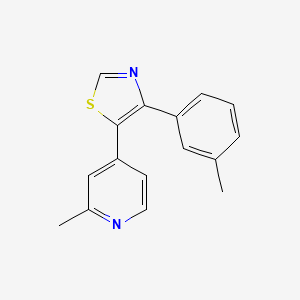
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 3-methylphenyl group and a 2-methyl-4-pyridyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Example Reaction:
Reactants: 3-methylphenyl thioamide and 2-methyl-4-pyridyl haloketone
Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenyl-5-(2-pyridyl)-1,3-thiazole
- 4-(4-Methylphenyl)-5-(2-pyridyl)-1,3-thiazole
- 4-(3-Methylphenyl)-5-(3-pyridyl)-1,3-thiazole
Uniqueness
4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazole is unique due to the specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methylphenyl and a methylpyridyl group can affect its electronic properties and steric interactions, making it distinct from other thiazole derivatives.
Eigenschaften
CAS-Nummer |
365429-03-4 |
|---|---|
Molekularformel |
C16H14N2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-4-3-5-13(8-11)15-16(19-10-18-15)14-6-7-17-12(2)9-14/h3-10H,1-2H3 |
InChI-Schlüssel |
YFOTWMUPZQEHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=CC(=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


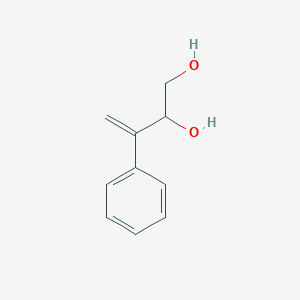
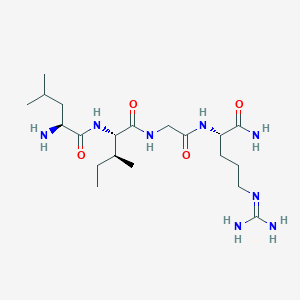
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)

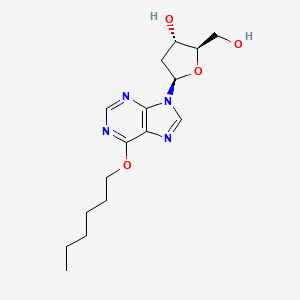
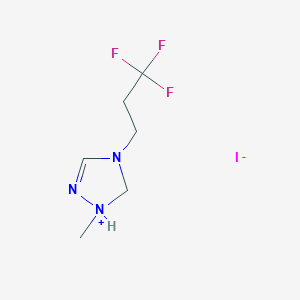
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
